Kidney-to-Background Contrast: CO₂-DADS vs. Tc-99m DTPA in Clinical Renal Imaging
In a head-to-head clinical study of 14 patients (serum creatinine 1.0–12.8 mg/dL), Tc-99m CO₂-DADS — the technetium complex derived from the 2,3-diaminopropanoate scaffold — provided a kidney-to-background ratio at 3 minutes post-injection that was 2.01 ± 0.79 times that of Tc-99m DTPA (P < 0.001) . This >2-fold improvement in target-to-background contrast directly impacts image quality and diagnostic confidence, particularly in patients with impaired renal function where glomerular filtration agents like DTPA yield poor cortical delineation.
| Evidence Dimension | Kidney-to-background ratio at 3 min post-injection (mean ± SD; relative to Tc-99m DTPA) |
|---|---|
| Target Compound Data | 2.01 ± 0.79 times the Tc-99m DTPA ratio (P < 0.001) |
| Comparator Or Baseline | Tc-99m DTPA (diethylenetriaminepentaacetic acid), n = 14 patients, crossover design within 48 hours |
| Quantified Difference | Factor of 2.01 (i.e., approximately 101% higher) |
| Conditions | Human patients; serum creatinine 1.0–12.8 mg/dL; analog and digital image acquisition for 30 min post-injection; Clin Nucl Med 1985 |
Why This Matters
Image contrast directly determines diagnostic accuracy in renal scintigraphy; a factor-of-two improvement in kidney-to-background ratio with CO₂-DADS over Tc-99m DTPA means that compounds built from the 2,3-diaminopropanoate scaffold deliver quantitatively superior imaging quality, especially in azotemic patients where DTPA images degrade.
- [1] Kuni, C. C.; Klingensmith, W. C.; Fritzberg, A. R.; Spitzer, V. M.; Latteier, J. L. Clinical Comparison of Technetium-99m-N,N'-Bis(mercaptoacetyl)-2,3-diaminopropanoate with Technetium-99m DTPA for Renal Imaging. Clin. Nucl. Med. 1985, 10 (11), 810–813. doi:10.1097/00003072-198511000-00015. PMID: 3935354. View Source
